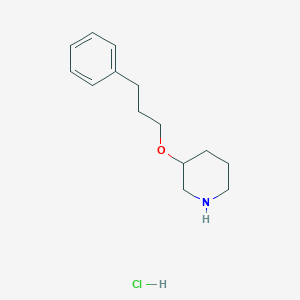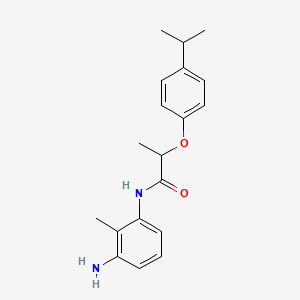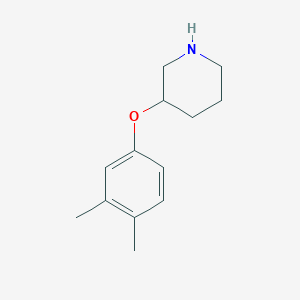
3-(3,4-ジメチルフェノキシ)ピペリジン
概要
説明
3-(3,4-Dimethylphenoxy)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
科学的研究の応用
3-(3,4-Dimethylphenoxy)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用機序
Target of Action
3-(3,4-Dimethylphenoxy)piperidine is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
It is known that piperidine derivatives are used as the starting components for chiral optimization . The piperidine ring is essential for this process .
Biochemical Pathways
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
生化学分析
Biochemical Properties
3-(3,4-Dimethylphenoxy)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 monooxygenases, which are crucial for the metabolism of many substances . The nature of these interactions often involves the binding of 3-(3,4-Dimethylphenoxy)piperidine to the active site of the enzyme, thereby modulating its activity.
Cellular Effects
The effects of 3-(3,4-Dimethylphenoxy)piperidine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and NF-κB pathways . These pathways are critical for cell survival, proliferation, and apoptosis. Additionally, 3-(3,4-Dimethylphenoxy)piperidine can alter gene expression, leading to changes in the production of proteins involved in these pathways.
Molecular Mechanism
At the molecular level, 3-(3,4-Dimethylphenoxy)piperidine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it can inhibit or activate enzymes by binding to their active sites . This binding can lead to changes in the enzyme’s conformation, affecting its ability to catalyze reactions. Additionally, 3-(3,4-Dimethylphenoxy)piperidine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 3-(3,4-Dimethylphenoxy)piperidine can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that 3-(3,4-Dimethylphenoxy)piperidine is relatively stable under standard laboratory conditions . Over extended periods, it can degrade, leading to changes in its biochemical activity. Long-term studies have also indicated that prolonged exposure to 3-(3,4-Dimethylphenoxy)piperidine can lead to alterations in cellular function, including changes in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of 3-(3,4-Dimethylphenoxy)piperidine vary with different dosages in animal models. At low doses, it can have beneficial effects, such as modulating enzyme activity and influencing cell signaling pathways . At high doses, it can be toxic, leading to adverse effects such as cell death and tissue damage . Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels.
Metabolic Pathways
3-(3,4-Dimethylphenoxy)piperidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 monooxygenases, which play a crucial role in its metabolism . These interactions can influence metabolic flux and the levels of various metabolites. For example, the metabolism of 3-(3,4-Dimethylphenoxy)piperidine can lead to the production of reactive intermediates, which can further interact with other biomolecules .
Transport and Distribution
Within cells and tissues, 3-(3,4-Dimethylphenoxy)piperidine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . For instance, it can bind to plasma proteins, affecting its distribution in the bloodstream and its uptake by different tissues .
Subcellular Localization
The subcellular localization of 3-(3,4-Dimethylphenoxy)piperidine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can be localized to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its localization can affect its interactions with other biomolecules, further modulating its biochemical activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenoxy)piperidine typically involves the reaction of 3,4-dimethylphenol with piperidine under specific conditions. One common method includes:
Starting Materials: 3,4-dimethylphenol and piperidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the phenol, facilitating the nucleophilic substitution reaction.
Solvent: An aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is often used.
Temperature: The reaction is typically conducted at elevated temperatures, around 80-100°C, to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3-(3,4-Dimethylphenoxy)piperidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
3-(3,4-Dimethylphenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
類似化合物との比較
Similar Compounds
Piperidine: The parent compound, widely used in medicinal chemistry.
3-(4-Methylphenoxy)piperidine: A similar compound with a single methyl group on the aromatic ring.
3-(3,4-Dichlorophenoxy)piperidine: A compound with chlorine substituents, offering different chemical properties.
Uniqueness
3-(3,4-Dimethylphenoxy)piperidine is unique due to the presence of two methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or chemical intermediate compared to other piperidine derivatives.
特性
IUPAC Name |
3-(3,4-dimethylphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-5-6-12(8-11(10)2)15-13-4-3-7-14-9-13/h5-6,8,13-14H,3-4,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAYYILFLICKSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2CCCNC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663032 | |
| Record name | 3-(3,4-Dimethylphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946725-92-4 | |
| Record name | 3-(3,4-Dimethylphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


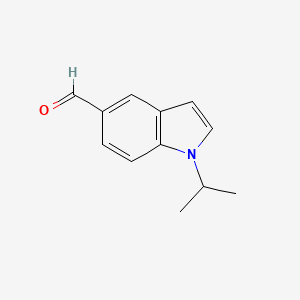
![3-{[1-(Tert-butoxycarbonyl)piperidin-3-yl]methoxy}benzoic acid](/img/structure/B1388686.png)
![N-[2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]-beta-alanine](/img/structure/B1388687.png)


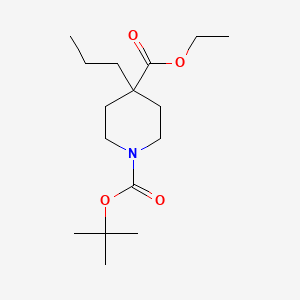
![Tert-butyl 2-(4-fluorophenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1388694.png)
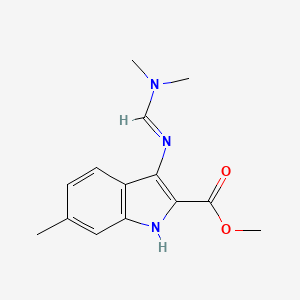

![2-[2-(3-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1388700.png)
![Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate](/img/structure/B1388701.png)
